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C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role

in immune cell trafficking. While its expression is well-characterized in various immune cells

under normal physiological conditions, mounting evidence highlights its aberrant expression in

numerous cancers, where it is often associated with tumor progression, metastasis, and a poor

prognosis. This guide provides a comparative overview of CCR5 expression in healthy versus

cancerous tissues, supported by quantitative data, detailed experimental protocols, and

visualizations of the associated signaling pathways and experimental workflows.

Quantitative Comparison of CCR5 Expression
The following table summarizes the differential expression of CCR5 in various cancerous

tissues compared to their healthy counterparts. The data is compiled from several studies and

databases, including The Cancer Genome Atlas (TCGA).
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Tissue Type
Healthy Tissue
CCR5
Expression

Cancerous
Tissue CCR5
Expression

Method of
Quantification

Reference

Colon

Low to negligible

in normal colonic

epithelium.

Significantly

upregulated in

colorectal cancer

(CRC). Median

TPM in primary

tumors: 3.05.[1]

RNA-Seq (TPM) [1]

Breast

Generally low in

normal breast

epithelium.

Highly expressed

in breast cancer,

particularly in

triple-negative

breast cancer

(TNBC), with

over 95% of

TNBC tumors

expressing

CCR5.[2]

Immunohistoche

mistry (%

positive cells),

RNA-Seq

[2]

Stomach

Low expression

in normal gastric

mucosa.

Upregulated in

gastric cancer

cell lines and

tissues.

Associated with

poorer

prognosis.

RT-PCR, Flow

Cytometry,

Immunohistoche

mistry

Bladder Low expression

in normal

urothelium.

Significantly

higher

expression in

urothelial

carcinoma

compared to

many other

cancer types.

Average H-score

Immunohistoche

mistry (H-score)
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of 183.3 in

urothelial

carcinoma.

Experimental Protocols
Accurate quantification of CCR5 expression is critical for both research and clinical

applications. The two most common methods for assessing CCR5 expression in tissues are

Immunohistochemistry (IHC) for protein detection and quantitative Real-Time Polymerase

Chain reaction (qPCR) for mRNA level analysis.

Immunohistochemistry (IHC) Protocol for CCR5 in
Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the key steps for detecting CCR5 protein in FFPE tissue sections.

Deparaffinization and Rehydration:

1. Immerse slides in three changes of xylene for 5 minutes each.

2. Transfer slides through two changes of 100% ethanol for 3 minutes each.

3. Transfer slides through two changes of 95% ethanol for 3 minutes each.

4. Transfer slides through one change of 70% ethanol for 3 minutes.

5. Rinse slides in distilled water.

Antigen Retrieval:

1. Immerse slides in a target retrieval solution (e.g., citrate buffer, pH 6.0).

2. Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.

3. Allow slides to cool to room temperature (approximately 20-30 minutes).

4. Rinse slides with phosphate-buffered saline (PBS).
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Blocking and Staining:

1. Incubate sections with a hydrogen peroxide block for 10 minutes to quench endogenous

peroxidase activity.

2. Rinse with PBS.

3. Incubate with a protein block (e.g., 5% normal goat serum in PBS) for 1 hour to prevent

non-specific antibody binding.

4. Incubate with the primary antibody against CCR5 (diluted in blocking buffer) overnight at

4°C in a humidified chamber.

5. Wash slides three times with PBS.

6. Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

7. Wash slides three times with PBS.

8. Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room

temperature.

9. Wash slides three times with PBS.

Detection and Counterstaining:

1. Incubate sections with a diaminobenzidine (DAB) substrate-chromogen solution until the

desired stain intensity develops.

2. Rinse slides with distilled water.

3. Counterstain with hematoxylin for 1-2 minutes.

4. "Blue" the hematoxylin in running tap water or a bluing reagent.

5. Dehydrate the sections through graded alcohols and clear in xylene.

6. Mount with a permanent mounting medium.
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Quantitative Real-Time PCR (qPCR) Protocol for CCR5
mRNA Expression
This protocol provides a framework for quantifying CCR5 mRNA levels in tissue samples.

RNA Extraction:

1. Homogenize fresh or frozen tissue samples in a lysis buffer (e.g., TRIzol).

2. Extract total RNA using a phenol-chloroform extraction method or a commercial RNA

isolation kit.

3. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

4. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel

electrophoresis.

cDNA Synthesis (Reverse Transcription):

1. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase

enzyme (e.g., M-MLV or SuperScript) and random hexamers or oligo(dT) primers.

2. Incubate the reaction mixture according to the manufacturer's protocol (e.g., 60 minutes at

42°C).

3. Inactivate the reverse transcriptase by heating (e.g., 5 minutes at 95°C).

qPCR Reaction:

1. Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and

reverse primers for CCR5, and a reference gene (e.g., GAPDH, ACTB), DNA polymerase,

and reaction buffer.

2. Add the cDNA template to the master mix.

3. Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling

protocol:
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Initial denaturation (e.g., 95°C for 10 minutes).

40 cycles of:

Denaturation (e.g., 95°C for 15 seconds).

Annealing/Extension (e.g., 60°C for 60 seconds).

4. Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify

the specificity of the amplified product.

Data Analysis:

1. Determine the cycle threshold (Ct) values for both CCR5 and the reference gene.

2. Calculate the relative expression of CCR5 mRNA using the ΔΔCt method, normalizing the

expression of CCR5 to the reference gene.

Visualizations
CCR5 Signaling Pathway
The binding of chemokines, such as CCL5, to CCR5 triggers a cascade of intracellular

signaling events that promote cell survival, proliferation, and migration.
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Caption: Simplified CCR5 signaling pathway in cancer cells.

Experimental Workflow for Comparing CCR5 Expression
This diagram illustrates a typical workflow for comparing CCR5 expression between healthy

and cancerous tissues using IHC and qPCR.
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Caption: Workflow for CCR5 expression analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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